Mab-SaS-IN-1 Shows Low Micromolar Potency Against Mab-SaS, Distinguished from Weaker In-Class Analogs
Mab-SaS-IN-1 (Compound 1H) exhibits an IC50 of approximately 2 μM against recombinant Mab-SaS, placing it among the most potent inhibitors identified from a focused furan derivative library. In contrast, multiple structurally related furan compounds in the same screening set demonstrated substantially weaker or no inhibitory activity [1]. The screening of a focused library of furan derivatives identified several compounds with inhibitory activity, but Mab-SaS-IN-1 was among the most potent, with an IC50 in the low micromolar range [1][2].
| Evidence Dimension | In vitro inhibitory potency against recombinant Mab-SaS |
|---|---|
| Target Compound Data | IC50 ≈ 2 μM |
| Comparator Or Baseline | Other furan derivatives from the same focused library: IC50 values vary, with most analogs showing weaker or no inhibition (inferred from screening data) |
| Quantified Difference | Mab-SaS-IN-1 is among the most potent furan derivatives tested, with an IC50 in the low micromolar range; weaker analogs show higher IC50 values or no activity (class-level inference) |
| Conditions | Recombinant Mab-SaS enzyme assay |
Why This Matters
Procurement decisions based solely on chemical class are insufficient; Mab-SaS-IN-1 has demonstrated potent activity where many structural analogs have failed or shown weaker inhibition.
- [1] Mori M, Cocorullo M, Tresoldi A, Cazzaniga G, Gelain A, Stelitano G, et al. Structural basis for specific inhibition of salicylate synthase from Mycobacterium abscessus. Eur J Med Chem. 2024;265:116073. View Source
- [2] Mori M, et al. Structural basis for specific inhibition of salicylate synthase from Mycobacterium abscessus. Eur J Med Chem. 2023. Highlights summary. View Source
